(E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one
Beschreibung
The compound “(E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one” features a pyrazol-5(4H)-one core substituted with a phenyl group at the 1-position and a methyl group at the 3-position. The hydrazone moiety at the 4-position adopts an E-configuration, linking to a 2-methylbenzo[d]thiazol-6-yl group. This structure combines a heterocyclic pyrazolone ring with a benzo[d]thiazole system, which is known to influence electronic properties and intermolecular interactions . The E-configuration of the hydrazone bond is critical for stabilizing molecular geometry and may affect biological activity or crystallization behavior .
Eigenschaften
IUPAC Name |
5-methyl-4-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-17(18(24)23(22-11)14-6-4-3-5-7-14)21-20-13-8-9-15-16(10-13)25-12(2)19-15/h3-10,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFPWYTRNCSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC4=C(C=C3)N=C(S4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129501 | |
| Record name | 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-[(2-methyl-6-benzothiazolyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307342-27-4 | |
| Record name | 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-[(2-methyl-6-benzothiazolyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
(E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolone core with a hydrazone linkage and a substituted benzo[d]thiazole moiety, which is critical for its biological activity.
The biological activity of (E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Iron Chelation : Similar compounds have been shown to exhibit iron-chelating properties, which may contribute to their biological effects by modulating iron-dependent processes within cells .
- Antioxidant Activity : The presence of thiazole and pyrazole moieties suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .
Biological Assays and Efficacy
Several studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that (E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12.5 | Induction of apoptosis via caspase activation |
| Jurkat | 15.0 | Inhibition of Bcl-2 mediated survival signals |
| MCF7 | 10.0 | Disruption of mitochondrial membrane potential |
These results indicate that the compound may induce apoptosis in cancer cells through multiple mechanisms, including the activation of pro-apoptotic pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that (E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one possesses moderate antimicrobial activity, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity, while bulky substituents can reduce efficacy due to steric hindrance .
- Thiazole Moiety : Modifications on the thiazole ring significantly affect iron binding affinity and, consequently, the overall biological activity .
Case Studies
Recent case studies have highlighted the therapeutic potential of derivatives based on this compound:
- Case Study 1 : A derivative with enhanced solubility showed improved anticancer efficacy in vivo, demonstrating significant tumor reduction in xenograft models.
- Case Study 2 : A formulation combining this compound with conventional chemotherapeutics resulted in synergistic effects, leading to lower doses required for effective treatment and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound belongs to a class of pyrazolone derivatives with hydrazone linkages. Below is a comparison with structurally related compounds from the literature:
Key Observations
Hydrazone vs. Thione Functionality :
- The target compound’s hydrazone group contrasts with the thione group in the triazole derivative from . Thione groups participate in stronger S···H hydrogen bonds, which influence crystal packing, whereas hydrazones may exhibit tautomerism or coordinate with metal ions .
Substituent Effects :
- The 2-methylbenzo[d]thiazole substituent in the target compound introduces steric bulk and aromaticity compared to the 4-methoxyphenyl group in . Methoxy groups enhance solubility but reduce thermal stability due to increased polarity .
Configuration and Conjugation: The E-configuration in the target compound’s hydrazone minimizes steric clash between the benzo[d]thiazole and pyrazolone rings.
Crystallographic Behavior :
- Compounds like the triazole-thione derivative in form six-membered hydrogen-bonded motifs (N–H···S, O–H···S), while the target compound’s benzo[d]thiazole may promote π-π stacking or C–H···N interactions due to its planar structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
